An In-depth Technical Guide to 2,3-Dichlorothioanisole: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to 2,3-Dichlorothioanisole: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3-dichlorothioanisole, a dichlorinated aromatic organosulfur compound. Due to its limited commercial availability and published research, this document synthesizes information from closely related analogs and precursors to offer a robust profile of its anticipated chemical and physical properties, a proposed synthetic route, and expected spectroscopic characteristics. This approach provides a valuable resource for researchers interested in the synthesis and potential applications of this and similar molecules in medicinal chemistry and materials science.
Introduction: Unveiling a Niche Thioether
2,3-Dichlorothioanisole, systematically named 1,2-dichloro-3-(methylthio)benzene, belongs to the family of halogenated thioanisoles. While specific isomers like 3,4-dichlorothioanisole have found utility as intermediates in the pharmaceutical and agrochemical industries, the 2,3-isomer remains a less-explored chemical entity.[1] The strategic placement of chloro- and methylthio- substituents on the aromatic ring is anticipated to impart unique electronic and steric properties, making it an intriguing candidate for applications in drug discovery, where such substitutions can modulate metabolic stability, binding affinity, and pharmacokinetic profiles. This guide aims to bridge the current information gap by providing a well-reasoned, theoretical framework for understanding and working with this compound.
Chemical Structure and Inferred Properties
The foundational step in understanding any molecule is a thorough analysis of its structure and resulting physicochemical properties.
Chemical Structure
The structure of 2,3-dichlorothioanisole consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, and a methylthio (-SCH₃) group at position 1.
Physicochemical Properties
| Property | Predicted Value | Rationale for Estimation |
| Molecular Formula | C₇H₆Cl₂S | Based on structural composition. |
| Molecular Weight | 193.09 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | By analogy to other thioanisoles and 2,3-dichloroanisole.[4] |
| Melting Point | 25-35 °C | Slightly lower than 2,3-dichloroanisole (31-33 °C) due to the generally lower melting points of thioethers compared to ethers. |
| Boiling Point | ~240-250 °C | Expected to be higher than 2,3-dichloroanisole due to the larger sulfur atom. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, methanol, ethyl acetate).[4] | Typical for aromatic thioethers. |
| CAS Number | Not assigned | Not found in major chemical databases as of early 2026. |
Proposed Synthesis of 2,3-Dichlorothioanisole
A reliable synthetic route is paramount for the exploration of a novel compound's potential. The most direct and logical approach to synthesize 2,3-dichlorothioanisole is through the S-methylation of 2,3-dichlorobenzenethiol.
Synthetic Rationale
This synthesis follows a standard Williamson ether synthesis-type reaction, adapted for a thioether. 2,3-Dichlorobenzenethiol, the starting material, is commercially available.[3][6] The acidic thiol proton is deprotonated by a suitable base to form a thiolate anion. This highly nucleophilic thiolate then readily undergoes an SN2 reaction with a methylating agent to yield the desired thioanisole.
Experimental Protocol
Reaction: Synthesis of 2,3-Dichlorothioanisole via S-methylation of 2,3-Dichlorobenzenethiol.
Materials:
-
2,3-Dichlorobenzenethiol (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Anhydrous Acetone or Acetonitrile (solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2,3-dichlorobenzenethiol in anhydrous acetone, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium thiolate salt.
-
Slowly add methyl iodide to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate and potassium iodide byproduct.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2,3-dichlorothioanisole.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 2,3-dichlorothioanisole.
Predicted Spectroscopic Characteristics
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following are the predicted key features for the spectra of 2,3-dichlorothioanisole.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct regions: the aromatic region and the aliphatic region.
-
Aromatic Region (δ 7.0-7.5 ppm): The three aromatic protons will appear as a complex multiplet pattern due to their coupling with each other.
-
Aliphatic Region (δ ~2.5 ppm): The three protons of the methyl group (-SCH₃) will appear as a sharp singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected for the six aromatic carbons, with the carbons bearing the chlorine and sulfur atoms being the most deshielded.
-
Aliphatic Carbon (δ ~15 ppm): A single signal is expected for the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.[7]
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretch: ~2950-2850 cm⁻¹
-
Aromatic C=C stretch: ~1600-1450 cm⁻¹
-
C-S stretch: ~700-600 cm⁻¹
-
C-Cl stretch: ~800-600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 192 (for ³⁵Cl) and 194 (for ³⁷Cl), with a characteristic isotopic pattern for two chlorine atoms (M:M+2:M+4 ratio of approximately 9:6:1).
-
Fragmentation: A significant fragment would be the loss of the methyl group ([M-15]⁺), and potentially the loss of a chlorine atom ([M-35]⁺).
Potential Reactivity and Applications
The reactivity of 2,3-dichlorothioanisole is primarily dictated by the interplay of the electron-donating methylthio group and the electron-withdrawing chloro substituents, as well as the reactivity of the sulfur atom itself.
Key Reaction Pathways
-
Oxidation: The sulfur atom can be readily oxidized to the corresponding sulfoxide and sulfone using oxidizing agents like hydrogen peroxide or m-CPBA. These oxidized derivatives are valuable in medicinal chemistry.
-
Electrophilic Aromatic Substitution: The substitution pattern on the aromatic ring will direct incoming electrophiles. The methylthio group is ortho-, para-directing, while the chloro groups are deactivating but also ortho-, para-directing. The final substitution pattern will depend on the reaction conditions and the nature of the electrophile.
Potential Applications in Drug Development
Halogenated aromatic compounds are prevalent in pharmaceuticals due to their ability to enhance metabolic stability and membrane permeability. The thioether moiety can participate in hydrogen bonding and other non-covalent interactions within protein binding pockets. Therefore, 2,3-dichlorothioanisole could serve as a valuable building block for the synthesis of novel bioactive molecules.
Reaction Pathway Diagram
Caption: Potential reaction pathways for 2,3-dichlorothioanisole.
Safety and Handling
Specific toxicological data for 2,3-dichlorothioanisole is unavailable. However, based on its structural similarity to other chlorinated aromatic compounds and organosulfur compounds, it should be handled with caution. The precursor, 2,3-dichlorobenzenethiol, is known to be harmful if swallowed and causes serious eye damage.[3]
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for 2,3-dichlorobenzenethiol and other related compounds for more detailed safety information.
Conclusion
While direct experimental data on 2,3-dichlorothioanisole is scarce, a comprehensive profile can be constructed by leveraging data from its close structural analogs. This guide provides a robust theoretical foundation, including a plausible synthetic route and predicted spectroscopic data, to facilitate further research into this compound. The unique substitution pattern of 2,3-dichlorothioanisole makes it a molecule of interest for synthetic and medicinal chemists, and the information presented here serves as a valuable starting point for its synthesis, characterization, and exploration of its potential applications. Experimental validation of the properties and reactivity outlined in this guide is a necessary and promising next step.
References
- A comparison of the FTIR spectra of TA, 3FTA, and 3ClTA highlights the influence of halogen substitution on vibrational properties, emphasizing how the type and position of the substituent affect frequency shifts and spectral intensities. These findings provide insights into how halogenation alters vibrational spectra, which is crucial for further spectral analysis and molecular structure determination.
- 3,4-Dichlorothioanisole is used as a synthetic intermediate for the production of various pharmaceuticals, contributing to the development of new drugs and medic
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